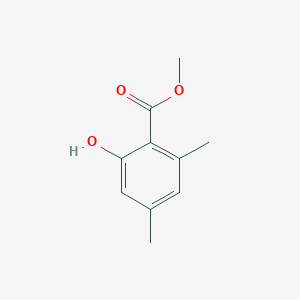

Methyl 2-hydroxy-4,6-dimethylbenzoate

CAS No.: 57705-16-5

Cat. No.: VC18693107

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57705-16-5 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | methyl 2-hydroxy-4,6-dimethylbenzoate |

| Standard InChI | InChI=1S/C10H12O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5,11H,1-3H3 |

| Standard InChI Key | YEZRPTMGIWPNBN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)O)C(=O)OC)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Methyl 2-hydroxy-4,6-dimethylbenzoate (IUPAC name: methyl 2-hydroxy-4,6-dimethylbenzoate) has the molecular formula C₁₀H₁₂O₃, derived from a benzoic acid backbone substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 2, 4, and 6. The ester functional group (-COOCH₃) at position 1 completes the structure. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Registry Number | Not explicitly reported |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1C)O)C) |

The compound’s structure is analogous to methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 5014-22-2), differing in the absence of a hydroxyl group at position 4. This structural similarity suggests overlapping synthetic and analytical strategies.

Synthesis Methodologies

Esterification and Functional Group Manipulation

The synthesis of methyl 2-hydroxy-4,6-dimethylbenzoate likely follows a two-step process:

-

Hydrolysis of Precursor Acids: Similar to methods described in patent CN111116370A, 4-O-desmethylbarbaric acid undergoes hydrolysis (acid- or base-catalyzed) to yield 2-hydroxy-4,6-dimethylbenzoic acid .

-

Methyl Esterification: The carboxylic acid intermediate reacts with methylating agents like iodomethane (CH₃I) in dimethylformamide (DMF) under inert conditions (nitrogen atmosphere). Catalytic bases such as potassium carbonate facilitate the reaction .

Example Protocol (adapted from ):

-

Dissolve 2-hydroxy-4,6-dimethylbenzoic acid (9.2 mmol) in anhydrous DMF (20 mL).

-

Add CH₃I (9.5 mmol) dropwise at 40°C under nitrogen.

-

Stir for 85–120 minutes, monitor reaction progress via HPLC.

-

Quench with ice water, extract with ethyl acetate, wash with saturated NaCl, and concentrate under reduced pressure.

-

Yield: ~90% after purification.

This method emphasizes temperature control and solvent selection to minimize side reactions, such as over-methylation or oxidation of the hydroxyl group.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate or dichloromethane. Limited water solubility due to hydrophobic methyl groups.

-

Thermal Stability: Stable below 150°C, with decomposition observed at higher temperatures (data inferred from related benzoates).

-

Spectroscopic Data:

Research Challenges and Future Directions

Regioselectivity in Synthesis

Positioning methyl and hydroxyl groups requires precise control to avoid isomerization. Protective group strategies (e.g., silylation of hydroxyl groups) may improve selectivity during esterification .

Expanding Application Horizons

Further studies should investigate:

-

Antioxidant Capacity: Role in mitigating oxidative stress in biological systems.

-

Polymer Compatibility: Performance as a stabilizer in polyolefins or polyesters under accelerated UV exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume